molecular formula C14H16N2 B13531855 1-(Isoquinolin-5-yl)cyclopentan-1-amine

1-(Isoquinolin-5-yl)cyclopentan-1-amine

Cat. No.: B13531855
M. Wt: 212.29 g/mol
InChI Key: ZRDIGTMVEXHZFY-UHFFFAOYSA-N
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Description

1-(Isoquinolin-5-yl)cyclopentan-1-amine is a chemical compound with the molecular formula C14H16N2 and a molecular weight of 212.29 g/mol . This compound features a cyclopentane ring bonded to an isoquinoline moiety, making it a unique structure in the realm of organic chemistry.

Preparation Methods

The synthesis of 1-(Isoquinolin-5-yl)cyclopentan-1-amine can be achieved through various synthetic routes. One common method involves the coupling of isoquinoline derivatives with cyclopentanone under specific reaction conditions. For instance, a palladium-catalyzed coupling reaction followed by cyclization can yield the desired compound . Industrial production methods often involve bulk custom synthesis, ensuring high purity and yield .

Chemical Reactions Analysis

1-(Isoquinolin-5-yl)cyclopentan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the isoquinoline moiety, using reagents like sodium hydride or lithium diisopropylamide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline compounds .

Scientific Research Applications

1-(Isoquinolin-5-yl)cyclopentan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Isoquinolin-5-yl)cyclopentan-1-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action are often related to its structural features, which allow it to interact with various biological molecules .

Comparison with Similar Compounds

1-(Isoquinolin-5-yl)cyclopentan-1-amine can be compared with other similar compounds, such as:

    Isoquinoline: A simpler structure lacking the cyclopentane ring.

    Cyclopentanamine: Lacks the isoquinoline moiety.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with different reactivity.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

1-isoquinolin-5-ylcyclopentan-1-amine

InChI

InChI=1S/C14H16N2/c15-14(7-1-2-8-14)13-5-3-4-11-10-16-9-6-12(11)13/h3-6,9-10H,1-2,7-8,15H2

InChI Key

ZRDIGTMVEXHZFY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=CC3=C2C=CN=C3)N

Origin of Product

United States

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